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Compound of Interest

Compound Name: 6-Methoxypyridine-3,4-diamine

Cat. No.: B137747

Audience: Researchers, scientists, and drug development professionals.

Abstract

6-Methoxypyridine-3,4-diamine is a substituted pyridine derivative with a unique arrangement
of functional groups that makes it a compound of significant interest in medicinal chemistry and
materials science.[1] Characterized by a pyridine ring functionalized with a methoxy group and
two adjacent amine groups, this molecule serves as a versatile building block for the synthesis
of novel heterocyclic compounds.[1] Its structural features, particularly the ortho-diamine
moiety, allow for diverse chemical transformations and interactions with biological targets.[1]
This document provides a comprehensive overview of the molecular structure, physicochemical
properties, spectroscopic signature, synthesis, and potential applications of 6-
Methoxypyridine-3,4-diamine, supported by detailed experimental protocols and logical
workflows.

Molecular Structure and Identifiers

The fundamental identity of 6-Methoxypyridine-3,4-diamine is established by its molecular
formula, CeHsN3O, and a molecular weight of approximately 139.16 g/mol .[1][2] The core
structure consists of a pyridine ring with a methoxy group at the 6-position and amino groups at
the 3 and 4-positions.[1] This specific substitution pattern is key to its chemical reactivity and
potential biological activity.[1]
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Identifier Value
IUPAC Name 6-methoxypyridine-3,4-diamine[1][2]
CAS Number 127356-26-7[1][2][3]

Molecular Formula

CeHoN3O[1][2][3]

Molecular Weight

139.16 g/mol [1][2]

Canonical SMILES

COC1=NC=C(C(=C1)N)N[1]

INChl=1S/C6HIN30/c1-10-6-2-4(7)5(8)3-9-

inchl 6/h2-3H,8H2,1H3,(H2,7,9)[1][2]

InChl Key JQDQHTDJIYOWQQ-UHFFFAOYSA-N[1][2]
MDL Number MFCDO09744015[2][3]

PubChem CID 10214396[2]

Physicochemical and Safety Data

The known physicochemical properties of 6-Methoxypyridine-3,4-diamine are summarized

below. This data is essential for its handling, storage, and application in experimental settings.

Property Value

Boiling Point 368.23 °C at 760 mmHg[2]
Density 1.251 g/lcm3[2]

Flash Point 176.5 °C[2]

Safety and Handling: 6-Methoxypyridine-3,4-diamine is associated with the following hazard

statements, requiring appropriate safety precautions in a laboratory setting.
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. . Precautionary
GHS Pictogram Signal Word Hazard Statements

Statements
H302: Harmful if
swallowed.[2]H315:
S P261, P280,
) Causes skin irritation.
GHSO07 (Exclamation ] P301+P312,
) Warning[2] [2]H320: Causes eye
Point)[2] T P302+P352,
irritation.[2]H335: May
P305+P351+P338|[2]

cause respiratory

irritation.[2]

Synthesis Pathway

The synthesis of 6-Methoxypyridine-3,4-diamine can be achieved through multi-step
synthetic routes.[1] A common strategy involves the introduction of nitro groups onto a
functionalized pyridine ring, followed by reduction. A generalized workflow for synthesizing
substituted diaminopyridines often starts with a di-substituted pyridine precursor.
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Synthesis Workflow
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Introduce second nitro group
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y

Nucleophilic Substitution
(Sodium Methoxide)

Reduce both nitro groups

Reduction
(e.g., Hz, Pd/C or SnClz2)

6-Methoxypyridine-3,4-diamine
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A generalized multi-step synthesis workflow.
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Spectroscopic Characterization

Structural elucidation of 6-Methoxypyridine-3,4-diamine relies on a combination of
spectroscopic techniques. While specific experimental spectra are proprietary or not widely
published, the expected features can be predicted based on the molecule's functional groups.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the pyridine ring, the protons of the two amine groups, and the methyl protons of
the methoxy group. The aromatic protons will appear in the downfield region (typically 6.0-
8.5 ppm), with their splitting patterns revealing their coupling relationships. The amine
protons often appear as broad singlets, and their chemical shift can vary depending on the
solvent and concentration. The methoxy group protons will be a sharp singlet, typically
around 3.5-4.0 ppm.

e 13C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six
carbon atoms in the molecule. The carbon atoms of the pyridine ring will resonate in the
aromatic region (~100-160 ppm). The carbon attached to the methoxy group will be
significantly downfield. The methyl carbon of the methoxy group will appear in the upfield
region (typically 50-60 ppm). Techniques like DEPT can be used to distinguish between CH,
CHz, and CHs carbons.[4]

4.2. Infrared (IR) Spectroscopy The IR spectrum provides information about the functional
groups present.[5]

e N-H Stretching: The two amino groups will give rise to characteristic stretches in the 3200-
3500 cm~1 region. Primary amines typically show two bands (symmetric and asymmetric
stretching).

e C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm~1, while the sp2® C-H
stretch of the methoxy group will be just below 3000 cm™1.

e C=N and C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1400-
1650 cm~1 region.
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e C-O Stretching: A strong absorption corresponding to the C-O stretch of the aryl ether will be
present in the 1200-1275 cm~! range.[6]

4.3. Mass Spectrometry (MS)

e Electron Impact (EI-MS): This technique will show a molecular ion peak (M*) corresponding
to the molecular weight of the compound (m/z = 139). High-resolution mass spectrometry
can confirm the elemental composition (CeHoN30).[4] Fragmentation patterns can provide
further structural information.

Experimental Protocols

This section provides standardized protocols for the characterization of 6-Methoxypyridine-
3,4-diamine.

5.1. Protocol for NMR Analysis

e Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
deuterated solvent (e.g., DMSO-ds, CDCIs) in a standard 5 mm NMR tube.

e H NMR Acquisition:

o Tune and shim the spectrometer for the specific solvent.

[¢]

Acquire a one-pulse H spectrum with a 90° pulse angle.

o

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

o

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

[¢]

Process the data with Fourier transformation, phase correction, and baseline correction.
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.
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o Set a spectral width of approximately 240 ppm.
o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o If necessary, perform DEPT-135 and DEPT-90 experiments to differentiate between CH,
CHz, and CHs signals.

5.2. Protocol for IR Analysis

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal
of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the

sample and the crystal.

o Data Acquisition:

[e]

Record a background spectrum of the empty ATR crystal.

[e]

Record the sample spectrum over a range of 4000-400 cm~1.

o

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

[¢]

The final spectrum is presented in terms of percent transmittance or absorbance versus

wavenumber (cm~1).
5.3. Protocol for Mass Spectrometry Analysis

o Sample Preparation (EI-MS): Introduce a small amount of the sample into the mass
spectrometer, typically via a direct insertion probe or by injection of a dilute solution in a

volatile solvent.

o Data Acquisition:

o

lonize the sample using a standard electron energy of 70 eV.

Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and key fragment ions.

[e]

o

For high-resolution analysis, use a suitable mass analyzer (e.g., TOF or Orbitrap) to
determine the exact mass to four decimal places.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Analytical Workflow for Structural Confirmation
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Workflow for spectroscopic characterization.

Potential Applications and Research Interest

The unique molecular architecture of 6-Methoxypyridine-3,4-diamine makes it a valuable

scaffold in several areas of research and development.

o Pharmaceutical Research: The presence of two amine groups and a methoxy group

suggests potential for developing new drugs.[1] The amine groups can participate in

hydrogen bonding with biological targets, while the methoxy group can enhance solubility
and bioavailability.[1] Derivatives have been investigated for their potential as antitumor,

antimicrobial, and neuroprotective agents.[1]

» Materials Science: The aromatic ring and amine functionalities make it a useful building block

for synthesizing new polymers or catalysts with specific optical or electronic properties.[1]

o Agrochemicals: It can be used as a precursor in the synthesis of agrochemicals for pest

control or plant growth regulation.[1]
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Relationship between structure and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 6-Methoxypyridine-3,4-
diamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b137747#6-methoxypyridine-3-4-diamine-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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